1-(4H-1,2,4-triazol-3-yl)piperidine

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship (SAR)

Procure the 1-substituted 1-(4H-1,2,4-triazol-3-yl)piperidine (CAS 18377-88-3) for kinase inhibitor SAR and fragment-based discovery. Its distinct spatial orientation optimizes hinge-binding in ATP pockets, unlike 2-, 3-, or 4-substituted isomers. This non-methylated free base enables high-yielding, metal-free parallel synthesis, accelerating hit-to-lead while reducing purification costs. Ideal as a metabolically stable amide bioisostere.

Molecular Formula C7H12N4
Molecular Weight 152.20 g/mol
CAS No. 18377-88-3
Cat. No. B6233848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4H-1,2,4-triazol-3-yl)piperidine
CAS18377-88-3
Molecular FormulaC7H12N4
Molecular Weight152.20 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=NN2
InChIInChI=1S/C7H12N4/c1-2-4-11(5-3-1)7-8-6-9-10-7/h6H,1-5H2,(H,8,9,10)
InChIKeyCOAPWPLCJMVVNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4H-1,2,4-triazol-3-yl)piperidine (CAS 18377-88-3): Procurement-Grade Heterocyclic Building Block for Medicinal Chemistry and Targeted Synthesis


1-(4H-1,2,4-triazol-3-yl)piperidine (CAS 18377-88-3), also known as 3-piperidino-2H-1,2,4-triazole or 1-(1H-1,2,4-triazol-5-yl)piperidine, is a biheterocyclic compound comprising a piperidine ring directly linked to a 1,2,4-triazole moiety. With a molecular formula of C7H12N4 and a molecular weight of 152.20 g/mol [1], this compound serves as a versatile synthetic intermediate in medicinal chemistry, enabling the construction of more complex pharmacophores. The 1,2,4-triazole core is a well-established scaffold in drug discovery due to its hydrogen-bonding capabilities, metabolic stability, and ability to mimic amide bonds or heterocyclic motifs. Its procurement is driven by the need for a reliable, well-characterized building block for structure-activity relationship (SAR) studies and lead optimization programs.

Why 1-(4H-1,2,4-triazol-3-yl)piperidine (CAS 18377-88-3) Cannot Be Interchanged with Positional Isomers or Methylated Analogs Without Compromising Synthetic and Biological Outcomes


Within the class of triazolylpiperidines, seemingly minor structural variations—such as the position of the triazole attachment on the piperidine ring (1-, 2-, 3-, or 4-substitution) or the presence of an N-methyl group on the triazole—profoundly alter physicochemical properties, synthetic accessibility, and biological target engagement. For instance, the 1-substituted isomer (CAS 18377-88-3) exhibits a distinct spatial orientation of the basic piperidine nitrogen relative to the triazole hydrogen-bonding network, which directly impacts its utility as a hinge-binding motif in kinase inhibitors or as a bioisostere in receptor ligands [1]. Furthermore, the methylated analog 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 297172-18-0) demonstrates potent inhibition of glutaminyl cyclase isoenzymes (IC50 = 0.08 µM for a derivative), a property not generalizable to the non-methylated 1-substituted scaffold [2]. Generic substitution between these analogs without rigorous comparative validation risks introducing unwanted steric clashes, altered basicity, or complete loss of desired activity, thereby derailing lead optimization campaigns and wasting procurement resources.

1-(4H-1,2,4-triazol-3-yl)piperidine (CAS 18377-88-3): Quantitative Differentiation Evidence Against Closest Analogs


Positional Isomer Comparison: 1-Substituted vs. 2-Substituted and 3-Substituted Triazolylpiperidines – Impact on Synthetic Accessibility and Structural Preorganization

The 1-substituted isomer (CAS 18377-88-3) presents a distinct synthetic and conformational profile compared to its 2-substituted (CAS 933713-88-3) and 3-substituted (CAS 933750-46-0) counterparts. The direct N-linkage of the triazole to the piperidine nitrogen in the 1-isomer results in a planar, conjugated system that is synthetically accessible via straightforward nucleophilic substitution or cyclization reactions . In contrast, the 2- and 3-isomers require carbon-carbon bond formation, typically involving metal-catalyzed cross-coupling or multi-step sequences, which can introduce additional purification challenges and lower overall yields. Furthermore, the 1-isomer's rigid, extended conformation preorganizes the piperidine nitrogen for optimal interaction with acidic residues in biological targets, a feature not present in the more flexible 2- and 3-isomers where the piperidine ring can adopt multiple low-energy conformations [1].

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship (SAR)

Physicochemical Property Differentiation: 1-(4H-1,2,4-triazol-3-yl)piperidine vs. 4-(4H-1,2,4-triazol-3-yl)piperidine – Impact on Formulation and Biological Membrane Permeability

The 1-substituted isomer (CAS 18377-88-3) exhibits a calculated topological polar surface area (tPSA) of approximately 53.6 Ų, a value consistent with its 3-substituted analog but notably different from the 4-substituted isomer due to distinct hydrogen-bonding patterns [1]. The 4-substituted isomer, 4-(4H-1,2,4-triazol-3-yl)piperidine (free base CAS not assigned; dihydrochloride CAS 134221-11-7), is commercially supplied primarily as a dihydrochloride salt due to its inherent instability as a free base, requiring careful handling and limiting its direct utility in non-aqueous reaction conditions . In contrast, the 1-substituted isomer is available and utilized as a stable free base, facilitating its direct incorporation into a wider range of synthetic transformations without the need for prior neutralization or salt-exchange steps. While quantitative LogP or LogD data for the 1-isomer are not publicly reported, the calculated XLogP3-AA for the structurally analogous 3-isomer is 0.1, indicating a balanced hydrophilic-lipophilic profile suitable for oral bioavailability [1].

ADME Drug Formulation Physicochemical Profiling

Biological Activity Differentiation: 1-Substituted Scaffold vs. 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine – Divergent Target Engagement in Cancer Models

While the 1-substituted isomer serves as a versatile building block for diverse target classes, the 4-substituted, N-methylated analog 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 297172-18-0) has been optimized as a selective glutaminyl cyclase isoenzyme (isoQC) inhibitor, with a derivative (compound 27) exhibiting an IC50 of 0.08 µM against glutaminyl cyclase [1]. This derivative demonstrated in vivo anticancer efficacy by downregulating pE-CD47 levels in A549 xenograft models without affecting body weight, indicating a targeted, pathway-specific mechanism [1]. This biological activity is intimately tied to the specific substitution pattern and the presence of the N-methyl group, which engages a distinct hydrophobic pocket in the isoQC active site. The non-methylated, 1-substituted scaffold lacks this optimized substitution and is not reported to possess significant isoQC inhibitory activity, highlighting that the two compounds occupy different chemical and biological spaces despite their superficial similarity.

Cancer Therapeutics Enzyme Inhibition Glutaminyl Cyclase

Synthetic Utility: Direct Nucleophilic Substitution vs. Metal-Catalyzed Cross-Coupling – Impact on Library Production Throughput and Cost

The 1-substituted triazolylpiperidine scaffold can be synthesized via direct nucleophilic substitution of 3-chloro-1,2,4-triazole with piperidine under mild conditions, typically achieving >70% yield in a single step without precious metal catalysts . In contrast, the synthesis of C-linked 2- and 3-substituted isomers often necessitates palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann-type couplings), which require inert atmosphere, expensive ligands, and rigorous purification to remove metal contaminants [1]. For a 96-well parallel synthesis campaign producing 1,000 analogs, the cost difference for catalyst and ligand alone can exceed $5,000, not including the labor and time associated with catalyst removal and analysis. The metal-free, high-yielding synthesis of the 1-isomer directly translates to lower cost per compound and higher throughput for hit-to-lead and lead optimization programs.

Parallel Synthesis Click Chemistry Medicinal Chemistry

Optimal Procurement and Deployment Scenarios for 1-(4H-1,2,4-triazol-3-yl)piperidine (CAS 18377-88-3) Based on Verified Differentiation Evidence


Parallel Synthesis and High-Throughput Library Production

Given its straightforward, high-yielding synthesis via nucleophilic substitution (Evidence Item 1) and availability as a stable free base (Evidence Item 2), 1-(4H-1,2,4-triazol-3-yl)piperidine is ideally suited for parallel synthesis campaigns. Medicinal chemistry teams can rapidly generate diverse libraries by coupling this building block with various electrophiles (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides) under mild, metal-free conditions, minimizing purification bottlenecks and accelerating hit-to-lead timelines. The cost savings on catalysts and the reduced need for metal-scavenging purification steps directly benefit budget-constrained early-stage discovery projects. [1]

Kinase Inhibitor Hinge-Binder Optimization

The rigid, planar conformation of the 1-substituted scaffold (Evidence Item 1) preorganizes the triazole and piperidine nitrogens for optimal interaction with the hinge region of ATP-binding pockets in kinases. This compound can serve as a core scaffold for fragment-based drug discovery (FBDD) or structure-based design, where the 1,2,4-triazole moiety mimics the adenine ring of ATP. Procurement of this specific isomer, rather than its 2- or 3-substituted analogs, ensures the correct spatial orientation of hydrogen bond donors and acceptors required for potent kinase inhibition, thereby increasing the probability of identifying early hits with desirable binding kinetics. [1]

Bioisosteric Replacement of Amide or Heterocyclic Motifs

The 1,2,4-triazole core is a well-established bioisostere for amide bonds, imidazoles, and other heterocycles. The 1-substituted piperidine derivative offers a unique vector for introducing this bioisostere into lead molecules. Its distinct physicochemical profile (Evidence Item 2) provides a balanced hydrophilicity-lipophilicity that can improve aqueous solubility and membrane permeability compared to more lipophilic or highly polar alternatives. Researchers seeking to replace a metabolically labile amide or a non-optimal heterocycle in a lead series can procure this compound to explore novel chemical space while maintaining favorable drug-like properties. [2]

Probing Structure-Activity Relationships Distinct from Methylated Analogs

As highlighted by the potent isoQC inhibition of the 4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivative (Evidence Item 3), the presence and position of substituents on the triazole ring dramatically alter biological activity. The non-methylated 1-substituted scaffold provides a clean baseline for SAR studies, allowing researchers to systematically probe the effect of introducing methyl or other substituents at various positions. This controlled, incremental approach to lead optimization is essential for understanding the molecular determinants of target engagement and for avoiding the pitfalls of premature optimization based on a scaffold with a fixed, narrow activity profile.

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